(2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(2-((Difluoromethyl)thio)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16F3N3O2S and its molecular weight is 383.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Preclinical Profiling
A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel P2X7 antagonists, including compounds with similar structural motifs to the specified compound. These compounds showed robust P2X7 receptor occupancy at low doses in rats, with one selected as a clinical candidate for mood disorder treatments (Chrovian et al., 2018).
Antimicrobial Activity
2,4-Difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting the potential for further research into related compounds for antimicrobial applications (Mallesha & Mohana, 2014).
Structural Studies and Theoretical Calculations
The title compound was synthesized and its structure was confirmed by single crystal X-ray diffraction studies. Theoretical calculations were employed to optimize the structural coordinates, indicating a consistent geometry with experimental findings. This study provides insight into the detailed structural and electronic properties of similar compounds (Karthik et al., 2021).
Synthesis and Optimization for Antitubercular Activities
A series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and evaluated for antitubercular activity. Compounds demonstrated minimum inhibitory concentrations (MICs) effective against Mycobacterium tuberculosis, with one showing potent activity and potential for further development as an antitubercular agent. This research underscores the synthesis and optimization process for compounds with potential therapeutic applications (Bisht et al., 2010).
Spectroscopic Properties Analysis
The electronic absorption, excitation, and fluorescence properties of compounds similar to the specified one were investigated, indicating dual fluorescence with weak charge transfer separation in various solvents. This study highlights the impact of structure and environment on the spectroscopic properties, useful for designing compounds with specific optical characteristics (Al-Ansari, 2016).
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-11-8-21-17(22-9-11)25-12-4-3-7-23(10-12)15(24)13-5-1-2-6-14(13)26-16(19)20/h1-2,5-6,8-9,12,16H,3-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYAMPGGLHGMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.